molecular formula C6H12ClN3O B6280263 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 952233-33-9

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B6280263
CAS RN: 952233-33-9
M. Wt: 177.6
InChI Key:
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Description

The compound “2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a solid substance with a molecular weight of 177.63 . Its IUPAC name is 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C6H11N3O.ClH/c1-2-5-8-6(3-4-7)10-9-5;/h2-4,7H2,1H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring in the structure, which is a well-known pharmacophore .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

Anticancer Applications

Oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Vasodilator Applications

Oxadiazoles have been successfully utilized as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsant Applications

Oxadiazoles have also been used as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antidiabetic Applications

Oxadiazoles have been used in the treatment of diabetes . They help to lower blood sugar levels and are used in the treatment of type 2 diabetes.

High-Energy Core Applications

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Antimicrobial Applications

The 1,3,4-oxadiazoles, a scaffold in medicinal chemistry, demonstrated a broad spectrum of biological properties such as bactericidal and fungicidal .

Analgesic Applications

Oxadiazoles have also been used as analgesics . Analgesics are medications that relieve pain.

Other Miscellaneous Applications

Oxadiazoles have been used in other miscellaneous applications such as immunosuppressive, α,β 3 -receptor antagonist, anti-helminthic, histamine-H3 and antiparasitic properties . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , indicating potential future directions in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine, followed by conversion of the resulting product to the hydrochloride salt.", "Starting Materials": [ "3-ethyl-1,2,4-oxadiazole-5-carboxylic acid", "Ethylenediamine", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 8.6 mmol).", "Step 2: Add sodium hydroxide (0.5 g, 12.5 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 2-3.", "Step 6: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride as a white solid (yield: 70-80%)." ] }

CAS RN

952233-33-9

Product Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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